molecular formula C23H27ClN2O B047116 Malachite Green Carbinol hydrochloride CAS No. 123333-61-9

Malachite Green Carbinol hydrochloride

Cat. No.: B047116
CAS No.: 123333-61-9
M. Wt: 382.9 g/mol
InChI Key: MJRWALOBODKCCZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Malachite Green Carbinol Hydrochloride (MGCH) primarily targets the HTH-type transcriptional regulator QacR in Staphylococcus haemolyticus . This regulator plays a crucial role in the bacterial response to environmental stressors, including antimicrobial compounds.

Mode of Action

MGCH interacts with its target by binding to the QacR regulator. This interaction results in changes in the bacterial response to environmental stressors . Additionally, MGCH can release hydroxide ions (OH-) under UV light irradiation, causing a shift in pH values .

Biochemical Pathways

It’s known that the compound can induce lipid peroxidation in mammalian cells, leading to cell transformation and cytotoxicity . Furthermore, MGCH can be internalized into cells and released into the cytoplasm when triggered by an acidic pH signal at the endosomes/lysosomes .

Pharmacokinetics

It’s known that the compound can traverse cell membranes in its alcohol form . The solubility and cytotoxicity of MGCH derivatives can change under acidic conditions, which may influence its bioavailability .

Result of Action

The primary result of MGCH’s action is cytotoxicity, particularly in cancer cells . The compound’s ionization ability is correlated with its toxic effect on these cells . After being internalized, MGCH is ultimately transported into the nuclei after being released in acidic cellular compartments .

Action Environment

The action of MGCH is influenced by environmental factors such as pH and UV light. The compound’s solubility and cytotoxicity can change under acidic conditions , and it can release OH- under UV light irradiation . These factors can influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Malachite Green Carbinol Hydrochloride interacts with various biomolecules. In a study, it was found that the compound can induce free radical formation . This interaction with biomolecules can lead to changes in the biochemical reactions within the cell.

Cellular Effects

The compound has been found to have significant effects on various types of cells. For instance, it has been reported to cause lipid peroxidation in mammalian cells, leading to cell transformation and a high level of cytotoxicity . It can also influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves a series of reactions. It has been found to induce free radical formation, which can lead to changes in gene expression . Additionally, it can interact with biomolecules, leading to enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been reported that the compound loses water rapidly to give the chloride salt . This indicates that the compound’s stability and degradation can vary, potentially leading to long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, it has been found to be moderately toxic with a median lethal dose (LD50) of 80mg/kg in mice . At high doses, it can cause toxic or adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it has been found to induce free radical formation, which can lead to changes in metabolic flux or metabolite levels .

Transport and Distribution

The compound is transported and distributed within cells and tissues. For instance, after being internalized into the cells, it can be released into the cytoplasm when triggered by an acidic pH signal at the endosomes/lysosomes .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function. For instance, it has been found that the compound is ultimately transported into the nuclei after being released in acidic cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

Malachite Green Carbinol hydrochloride is typically synthesized through the condensation of benzaldehyde and dimethylaniline in the presence of sulfuric acid. This reaction produces leuco malachite green, which is then oxidized to form the cationic malachite green . The overall reaction can be summarized as follows: [ \text{C}_6\text{H}_5\text{CH}(\text{C}_6\text{H}_4\text{N}(\text{CH}_3)_2)_2 + \text{HCl} + \frac{1}{2}\text{O}_2 \rightarrow [\text{C}_6\text{H}_5\text{C}(\text{C}_6\text{H}_4\text{N}(\text{CH}_3)_2)_2]\text{Cl} + \text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Malachite Green Carbinol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the cationic malachite green, its leuco derivative, and various substituted derivatives depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

  • Malachite Green oxalate
  • Malachite Green chloride
  • Leuco malachite green

Uniqueness

Malachite Green Carbinol hydrochloride is unique due to its specific chemical structure, which allows for its use in a variety of applications. Its ability to undergo ionization and its vibrant green color make it particularly valuable in scientific research and industrial applications .

Properties

IUPAC Name

bis[4-(dimethylamino)phenyl]-phenylmethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O.ClH/c1-24(2)21-14-10-19(11-15-21)23(26,18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4;/h5-17,26H,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJRWALOBODKCCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)N(C)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583447
Record name Bis[4-(dimethylamino)phenyl](phenyl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123333-61-9
Record name Bis[4-(dimethylamino)phenyl](phenyl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 123333-61-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is Malachite Green Carbinol Hydrochloride used to study the surface morphology of nanoparticles?

A1: this compound (MG) is used as a fluorescent acceptor molecule in Förster Resonance Energy Transfer (FRET) studies to investigate the surface morphology of nanoparticles. In the provided research [, ], MG is adsorbed onto the surface of negatively charged polystyrene latex particles. Rhodamine 6G (R6G), another fluorescent dye, acts as the donor molecule. When both dyes are attached to the particle surface, excitation of R6G leads to energy transfer to MG via FRET. The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor molecules. By analyzing the fluorescence decay kinetics of the donor and acceptor, researchers can glean information about the distribution of the dyes on the nanoparticle surface. This distribution, in turn, provides insights into the surface charge distribution and morphology of the particles.

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